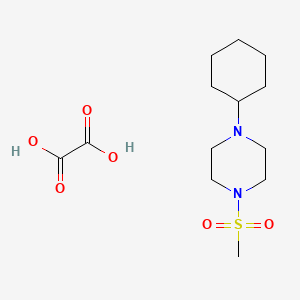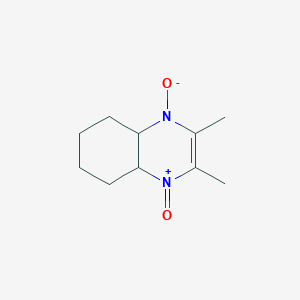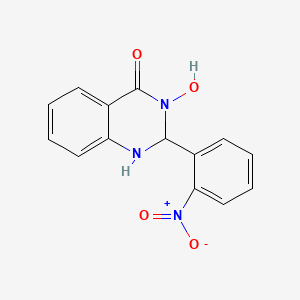![molecular formula C26H19N3O4 B5159278 6-(4-nitrophenyl)benzo[a]phenazin-5-yl butyrate](/img/structure/B5159278.png)
6-(4-nitrophenyl)benzo[a]phenazin-5-yl butyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-nitrophenyl)benzo[a]phenazin-5-yl butyrate is a chemical compound that has been of great interest to the scientific community due to its potential applications in research. This compound is a derivative of phenazine and has been found to have a variety of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 6-(4-nitrophenyl)benzo[a]phenazin-5-yl butyrate is not fully understood. However, it is believed that this compound works by inhibiting the production of reactive oxygen species (ROS) and reducing oxidative stress. Additionally, this compound has been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects. As previously mentioned, this compound has antioxidant properties and can help protect cells from oxidative damage. It has also been found to have anti-inflammatory properties, which can help reduce inflammation in the body. Additionally, this compound has been found to have anticancer properties and can induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-(4-nitrophenyl)benzo[a]phenazin-5-yl butyrate in lab experiments is its antioxidant properties. This compound can help protect cells from oxidative damage, which is important in many different types of research. Additionally, this compound has been found to have anticancer properties, which can be useful in cancer research.
One of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to work with in certain types of experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret results.
Zukünftige Richtungen
There are many potential future directions for research involving 6-(4-nitrophenyl)benzo[a]phenazin-5-yl butyrate. One potential direction is in the study of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. This compound has been found to have neuroprotective properties and may be useful in the development of new treatments for these diseases.
Another potential direction is in the study of inflammation. This compound has been found to have anti-inflammatory properties, and further research in this area could lead to the development of new anti-inflammatory drugs.
Finally, there is potential for further research in the area of cancer. This compound has been found to have anticancer properties, and future research in this area could lead to the development of new cancer treatments.
Conclusion:
In conclusion, this compound is a chemical compound that has a variety of potential applications in scientific research. This compound has antioxidant, anti-inflammatory, and anticancer properties, and has been used in the study of oxidative stress, cancer, and neurodegenerative diseases. While there are limitations to using this compound in lab experiments, there is potential for further research in a variety of areas.
Synthesemethoden
The synthesis of 6-(4-nitrophenyl)benzo[a]phenazin-5-yl butyrate involves several steps. The first step is the synthesis of 4-nitrophenylhydrazine, which is then reacted with benzophenone to form 4-nitrophenylbenzophenone hydrazone. This hydrazone is then reacted with butyryl chloride to form this compound. The overall yield of this synthesis method is around 50%.
Wissenschaftliche Forschungsanwendungen
6-(4-nitrophenyl)benzo[a]phenazin-5-yl butyrate has been used in a variety of scientific research applications. One of the most common applications is in the study of oxidative stress. This compound has been found to have antioxidant properties and can help protect cells from oxidative damage. It has also been used in the study of cancer, as it has been found to have anticancer properties. Additionally, this compound has been used in the study of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
[6-(4-nitrophenyl)benzo[a]phenazin-5-yl] butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O4/c1-2-7-22(30)33-26-19-9-4-3-8-18(19)24-25(28-21-11-6-5-10-20(21)27-24)23(26)16-12-14-17(15-13-16)29(31)32/h3-6,8-15H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHOKRUVVUUZHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1=C(C2=NC3=CC=CC=C3N=C2C4=CC=CC=C41)C5=CC=C(C=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3,4-dichlorophenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5159211.png)
![2-({2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)](/img/structure/B5159219.png)
![1-[4-(difluoromethoxy)phenyl]-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)methanamine](/img/structure/B5159226.png)
![N-butyl-3-chloro-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5159230.png)
![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}acetamide](/img/structure/B5159250.png)


![11-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5159266.png)

![4-methyl-N-(2-phenyl-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5159284.png)
![3-(2-methoxyphenyl)-2-[(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B5159290.png)
![N,N'-[(4-fluorophenyl)methylene]bis(2,2-diphenylacetamide)](/img/structure/B5159296.png)